N-Hydroxy-2,4,6-trimethylbenzenesulfonamide

説明

Systematic Nomenclature and Chemical Identity

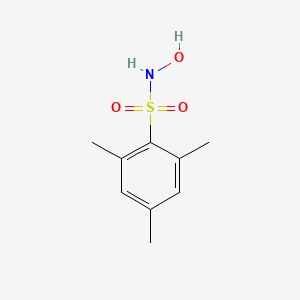

This compound carries the Chemical Abstracts Service registry number 58042-39-0 and is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions. The compound possesses the molecular formula C₉H₁₃NO₃S with a molecular weight of 215.27 grams per mole. Alternative systematic names for this compound include N-hydroxy-2,4,6-trimethyl-benzenesulfonamide and N-hydroxy-2,4,6-trimethylbenzene-1-sulfonamide, reflecting different approaches to naming the sulfonamide functionality.

The International Chemical Identifier for this compound is represented as InChI=1S/C9H13NO3S/c1-6-4-7(2)9(8(3)5-6)14(12,13)10-11/h4-5,10-11H,1-3H3, which provides a unique string representation of its molecular structure. The compound's registry designation MFCD16309113 in the Molecular Design Limited database further establishes its chemical identity. Physical characterization reveals a density of 1.3 ± 0.1 grams per cubic centimeter, a boiling point of 381.0 ± 52.0 degrees Celsius at 760 millimeters of mercury pressure, and a flash point of 184.2 ± 30.7 degrees Celsius.

Historical Context in Sulfonamide Chemistry

The development of sulfonamide chemistry represents one of the most profound therapeutic revolutions in medical history, with origins tracing back to 1908 when sulfanilamide was first synthesized by a German chemist. The foundational work progressed significantly in 1917 at the Rockefeller Institute, where researchers attempted to enhance bactericidal properties by combining sulfanilamide with quinine derivatives, though the potential of these compounds remained unrealized at that time. The breakthrough came in 1927 when the Bayer subsidiary of I. G. Farbenindustrie initiated systematic screening of various dyes for antibacterial effects in animal models under the direction of Dr. Gerhard Domagh.

The pivotal discovery occurred when researchers hypothesized that incorporating a sulfamyl group into dye molecules might enhance antibacterial activity, leading to successful testing in mice in 1931. By December 1932, a sulfonamide-containing dye called Prontosil demonstrated even more specific antibacterial properties, establishing the foundation for modern sulfonamide chemistry. This historical progression set the stage for the development of numerous sulfonamide derivatives, including hydroxylated variants such as this compound.

The emergence of N-hydroxy sulfonamides represents a more recent development in this chemical lineage, with research demonstrating that N-hydroxy-containing heterocycles exhibit diverse bioactivities that may be considered therapeutically relevant. Studies have shown that compounds containing the N-hydroxy functional group display unique reactivity patterns and biological properties distinct from their non-hydroxylated counterparts. The introduction of hydroxyl groups to the nitrogen atom of sulfonamides creates opportunities for novel chemical transformations and enhanced biological interactions.

Position Within the Benzenesulfonamide Derivative Family

Benzenesulfonamides constitute a significant class of compounds containing a sulfonamide group sulfur-linked to a benzene ring, with many derivatives serving as pharmaceuticals targeting various enzymes including carbonic anhydrases, acetylcholinesterase, butyrylcholinesterase, and cyclooxygenase 2. Representative compounds in this family include bosentan, sulfapyridine, sulfadiazine, and celecoxib, demonstrating the diverse therapeutic applications of this chemical class. This compound occupies a unique position within this family due to its hydroxylated nitrogen functionality combined with the sterically hindered mesityl substituent pattern.

The parent compound 2,4,6-trimethylbenzenesulfonamide, bearing the Chemical Abstracts Service number 4543-58-2 and molecular formula C₉H₁₃NO₂S, serves as the direct structural precursor to the hydroxylated derivative. This parent compound exhibits a molecular weight of 199.27 grams per mole and has been extensively studied for pharmaceutical applications. The mesityl substitution pattern, characterized by methyl groups at positions 2, 4, and 6 on the benzene ring, imparts distinctive steric and electronic properties that differentiate these compounds from other benzenesulfonamide derivatives.

Comparative analysis reveals that this compound shares structural similarities with other hydroxylated sulfonamides while maintaining unique characteristics derived from its mesityl substitution pattern. The compound can be synthesized from 2,4,6-trimethylbenzenesulfonyl chloride, which serves as a key intermediate in sulfonamide chemistry and exhibits a molecular formula of C₉H₁₁ClO₂S with a molar mass of 218.7 grams per mole. This synthetic relationship positions this compound within established synthetic pathways for mesityl-substituted sulfonamide derivatives.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Chemical Abstracts Service Number |

|---|---|---|---|

| This compound | C₉H₁₃NO₃S | 215.27 | 58042-39-0 |

| 2,4,6-Trimethylbenzenesulfonamide | C₉H₁₃NO₂S | 199.27 | 4543-58-2 |

| 2,4,6-Trimethylbenzenesulfonyl Chloride | C₉H₁₁ClO₂S | 218.7 | 773-64-8 |

特性

IUPAC Name |

N-hydroxy-2,4,6-trimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-6-4-7(2)9(8(3)5-6)14(12,13)10-11/h4-5,10-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRPKGUUYTHFUPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451735 | |

| Record name | N-Hydroxy-2,4,6-trimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58042-39-0 | |

| Record name | N-Hydroxy-2,4,6-trimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

N-Hydroxy-2,4,6-trimethylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a trimethyl-substituted benzene ring. Its molecular formula is , with a molecular weight of approximately 183.27 g/mol. The presence of three methyl groups at the 2, 4, and 6 positions of the benzene ring enhances its hydrophobic properties, which can influence its interaction with biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions involving sulfonyl chlorides and hydroxylamine derivatives. Common methods include:

- Refluxing sulfonamide with hydroxylamine hydrochloride in the presence of a base.

- Direct acylation of hydroxylamine followed by sulfonation.

These methods yield the desired compound with varying degrees of purity and yield.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of 2,4,6-trimethylbenzenesulfonamide possess significant antimicrobial properties. For instance, a series of hydrazones derived from this compound demonstrated minimal inhibitory concentrations (MIC) as low as 7.81 µg/mL against Gram-positive bacteria .

- Anti-inflammatory Properties : The sulfinamide group may modulate inflammatory pathways by interacting with specific enzymes or receptors involved in cell signaling. This suggests potential therapeutic applications in treating inflammatory diseases.

- Enzyme Inhibition : this compound has been studied for its ability to inhibit certain enzymes relevant to metabolic pathways. This inhibition could lead to reduced cellular proliferation in cancerous cells .

Case Study 1: Antibacterial Activity

A study synthesized a series of 2,4,6-trimethylbenzenesulfonyl hydrazones and evaluated their antibacterial activity. Among these compounds, one hydrazone derivative exhibited an MIC ranging from 7.81 to 15.62 µg/mL against various bacterial strains . This highlights the potential for developing new antibacterial agents based on the sulfonamide framework.

Case Study 2: Anti-inflammatory Effects

Research exploring the anti-inflammatory effects of this compound indicated that it may inhibit pro-inflammatory cytokines in vitro. This activity suggests its utility in managing conditions characterized by excessive inflammation.

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

- Modulation of Enzyme Activity : The compound may interact with enzymes such as cyclooxygenases or lipoxygenases involved in inflammatory pathways.

- Receptor Binding : It may bind to specific receptors that mediate cellular responses to inflammation or infection.

科学的研究の応用

Organic Synthesis

N-Hydroxy-2,4,6-trimethylbenzenesulfonamide serves as a valuable reagent in organic synthesis. Its utility arises from its ability to participate in various chemical reactions, including:

- Formation of Sulfonamides : It can be used to synthesize sulfonamides through the reaction of sulfonyl chlorides with amines.

- Hydroxylamine Derivatives : The compound acts as a precursor for generating hydroxylamine derivatives that have applications in pharmaceutical chemistry.

Table 1: Summary of Synthetic Reactions Involving this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Sulfonamide Formation | Reaction with amines to produce sulfonamides | |

| Hydroxylamine Derivative Synthesis | Conversion to various hydroxylamine derivatives |

Medicinal Chemistry

In the realm of medicinal chemistry, this compound has shown promising results in several therapeutic areas:

- Antiviral Activity : Recent studies have indicated that derivatives of this compound exhibit antiviral properties against HIV-1 by inhibiting the RNase H activity of the virus. This suggests potential for developing new antiviral agents.

- Anticancer Properties : The compound has been investigated for its anticancer effects. Certain derivatives have demonstrated selective inhibition of cancer cell proliferation in vitro.

Case Study: Antiviral Activity Against HIV-1

A study evaluated various derivatives of this compound for their efficacy against HIV-1. The findings revealed that specific substitutions on the benzene ring significantly enhanced antiviral activity. For instance, compounds with naphthyl substitutions exhibited IC50 values as low as 0.41 µM, indicating strong inhibitory effects against HIV-1 RNase H .

Environmental Applications

The compound's ability to release nitroxyl (HNO) under physiological conditions has opened avenues for its use in environmental applications. Nitroxyl donors are being explored for their potential therapeutic effects in cardiovascular diseases due to their unique biological activities.

Table 2: Biological Activities of Nitroxyl Donors Derived from N-Hydroxy Compounds

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Modifications and Key Analogs

The mesitylenesulfonamide scaffold allows for diverse substitutions, altering physicochemical and biological properties. Below are notable analogs:

Table 1: Structural and Physicochemical Comparison

Solubility and Stability

- Hydroxy Derivative: Limited aqueous solubility; requires sonication and heating for dissolution.

- Ethyl and Benzylidene Analogs : Higher lipophilicity improves solubility in organic solvents but reduces compatibility with aqueous systems.

Q & A

Basic Research Questions

Q. What are the key identifiers and structural characteristics of N-Hydroxy-2,4,6-trimethylbenzenesulfonamide?

- Answer: The compound is identified by CAS 58042-39-0, molecular formula C₉H₁₃NO₃S (MW 215.27 g/mol), and InChIKey

RRPKGUUYTHFUPN-UHFFFAOYSA-N. Structural characterization involves using NMR spectroscopy to confirm the methyl groups and sulfonamide moiety, while mass spectrometry validates molecular weight. Safety data includes hazard code H302 (harmful if swallowed) .

Q. What safety protocols are critical when handling this compound?

- Answer: Follow hazard code H302 (ingestion risk) and precautionary measures P280 (wear gloves), P305+P351+P338 (rinse eyes with water). Use PPE, avoid inhalation, and store in a dry, ventilated area. Safety guidelines for analogous sulfonamides recommend neutralization of spills with inert adsorbents .

Q. What are standard synthetic routes for this compound?

- Answer: Synthesis typically involves sulfonation of 2,4,6-trimethylbenzene derivatives, followed by hydroxylamine conjugation. Key steps include controlled temperature (e.g., 0–5°C for sulfonation) and inert atmospheres to prevent oxidation. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for functionalizing this compound?

- Answer: Design experiments using kinetic analysis to test variables:

- Oxidation: Compare H₂O₂ vs. m-CPBA in dichloromethane at 25°C.

- Reduction: Evaluate Pd/C vs. LiAlH₄ in THF under reflux.

Monitor progress via TLC and HPLC to identify optimal yields. Contradictions in literature data (e.g., solvent effects) require reproducibility trials .

Q. What advanced techniques validate structural integrity and purity in complex matrices?

- Answer:

- X-ray crystallography resolves hydrogen-bonding networks (e.g., N–H⋯O interactions) influencing stability .

- High-Resolution Mass Spectrometry (HR-MS) confirms molecular ions (e.g., m/z 215.27).

- HPLC-PDA (Photodiode Array) detects impurities at λ = 254 nm, with acetonitrile/water gradients for separation .

Q. How does this compound interact with biological targets in medicinal chemistry studies?

- Answer: As a sulfonamide derivative, it may inhibit enzymes (e.g., carbonic anhydrase) via reversible binding to zinc ions. In vitro assays involve:

- Fluorescence quenching to measure binding affinity.

- Molecular docking (AutoDock Vina) to predict interactions with active sites.

- Kinetic studies (e.g., IC₅₀ determination) using spectrophotometric methods .

Q. How can intermolecular interactions impact crystallization and stability?

- Answer: Hydrogen bonds (e.g., O–H⋯O and N–H⋯O) form supramolecular networks, as seen in XRD data. Stability tests under humidity (40–60% RH) and thermal analysis (TGA/DSC) assess degradation thresholds. Use non-polar solvents (hexane) to enhance crystal lattice integrity .

Data Contradiction and Resolution

Q. How to address discrepancies in reported reactivity of the hydroxylamine group?

- Answer: Conflicting data (e.g., nucleophilic vs. electrophilic behavior) may arise from solvent polarity. Resolve via:

- Solvent screening (DMF vs. ethanol) under identical temperatures.

- DFT calculations (Gaussian 09) to model transition states.

- In situ IR spectroscopy tracks intermediate formation (e.g., nitroxide radicals) .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。